molecular formula C2H3BN2O3 B580707 (1,3,4-Oxadiazol-2-yl)boronic acid CAS No. 1258867-73-0

(1,3,4-Oxadiazol-2-yl)boronic acid

Cat. No. B580707
CAS RN: 1258867-73-0
M. Wt: 113.867
InChI Key: VNAPXCNDVNCFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,3,4-Oxadiazol-2-yl)boronic acid” is a chemical compound with the molecular formula C2H3BN2O3 . It has a molecular weight of 113.87 g/mol . The compound is also known by other names such as “1258867-73-0”, “1,3,4-oxadiazol-2-ylboronic acid”, “B-1,3,4-Oxadiazol-2-ylboronicAcid”, and "B-1,3,4-Oxadiazol-2-ylboronic Acid" .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “(1,3,4-Oxadiazol-2-yl)boronic acid”, has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of “(1,3,4-Oxadiazol-2-yl)boronic acid” can be represented by the InChI string “InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H” and the canonical SMILES string "B(C1=NN=CO1)(O)O" . The compound has a topological polar surface area of 79.4 Ų and a complexity of 79.7 .


Physical And Chemical Properties Analysis

“(1,3,4-Oxadiazol-2-yl)boronic acid” has a molecular weight of 113.87 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.0236721 g/mol . The compound has a heavy atom count of 8 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds containing the 1,3,4-oxadiazole moiety, such as (1,3,4-Oxadiazol-2-yl)boronic acid , have been found to exhibit a wide range of biological activities. These include anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties. Due to their privileged structure, these compounds possess significant biological potential and are important for molecule planning in medicinal chemistry .

Antimicrobial Applications

The synthesis of various derivatives of 1,3,4-oxadiazole has been reported to yield new pharmacologically active molecules with in vitro antimicrobial activity. This includes efforts to synthesize compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones which have shown promise in this field .

Agriculture Insecticidal and Herbicidal Properties

In the agricultural sector, 1,3,4-oxadiazoles are utilized due to their insecticidal, fungicidal, and herbicidal properties. An effective herbicide may be obtained by combining 1,3,4-oxadiazole with other compounds such as 3,5-dihalophenoxypyridines .

Chemical Properties and Solubility

The solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Future Directions

The future directions for the research and development of “(1,3,4-Oxadiazol-2-yl)boronic acid” and other 1,3,4-oxadiazole derivatives include the design and synthesis of new boron-based compounds and the exploration of their potential as anticancer agents .

properties

IUPAC Name

1,3,4-oxadiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPXCNDVNCFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,4-Oxadiazol-2-yl)boronic acid

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